molecular formula C9H9BrO3 B3030418 Methyl 3-bromo-4-(hydroxymethyl)benzoate CAS No. 90326-62-8

Methyl 3-bromo-4-(hydroxymethyl)benzoate

Cat. No.: B3030418
CAS No.: 90326-62-8
M. Wt: 245.07
InChI Key: FHBYEUICKVHSAL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9BrO3. It is a brominated derivative of methyl benzoate, characterized by the presence of a hydroxymethyl group at the para position relative to the ester group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-(hydroxymethyl)benzoate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of compounds like 3-azido-4-(hydroxymethyl)benzoate or 3-thiocyanato-4-(hydroxymethyl)benzoate.

    Oxidation: Formation of 3-bromo-4-(carboxymethyl)benzoate or 3-bromo-4-(formyl)benzoate.

    Reduction: Formation of 3-bromo-4-(hydroxymethyl)benzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-4-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-(hydroxymethyl)benzoate depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The bromine atom and hydroxymethyl group can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-hydroxybenzoate: Similar structure but lacks the hydroxymethyl group.

    Methyl 4-bromo-3-methylbenzoate: Similar structure but has a methyl group instead of a hydroxymethyl group.

    Methyl 4-hydroxybenzoate: Similar structure but lacks both the bromine and hydroxymethyl groups.

Uniqueness

Methyl 3-bromo-4-(hydroxymethyl)benzoate is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthetic chemistry and biochemical research.

Properties

IUPAC Name

methyl 3-bromo-4-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBYEUICKVHSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697525
Record name Methyl 3-bromo-4-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90326-62-8
Record name Methyl 3-bromo-4-(hydroxymethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90326-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-4-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-4-(hydroxymethyl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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